3-Methyldihydropyrimidine-2,4(1h,3h)-dione
Overview
Description
3-Methyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a methyl group at position 3. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reactants include an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to improve efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrimidine derivatives with additional functional groups.
Reduction: Dihydropyrimidine derivatives with reduced carbonyl groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-Methyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has been studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 3-Methyldihydropyrimidine-2,4(1H,3H)-dione is attributed to its ability to interact with specific molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in pathogens. The compound also modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
2,4-Dihydroxypyrimidine: Lacks the methyl group at position 3.
5-Methyl-2,4-dihydroxypyrimidine: Has a methyl group at position 5 instead of position 3.
6-Methyl-2,4-dihydroxypyrimidine: Has a methyl group at position 6.
Uniqueness: 3-Methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the specific positioning of the methyl group at position 3, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other dihydropyrimidine derivatives and contributes to its specific applications in medicinal chemistry.
Properties
IUPAC Name |
3-methyl-1,3-diazinane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAFDUBAJVHJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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